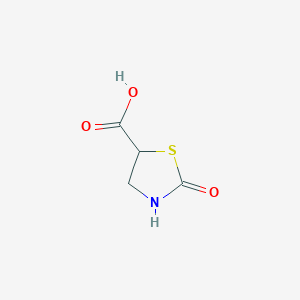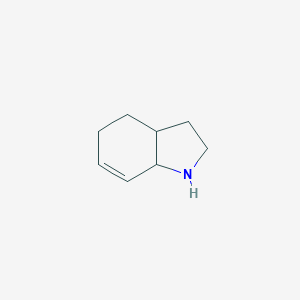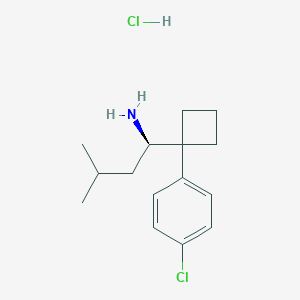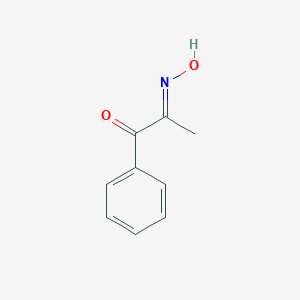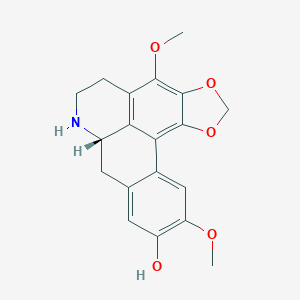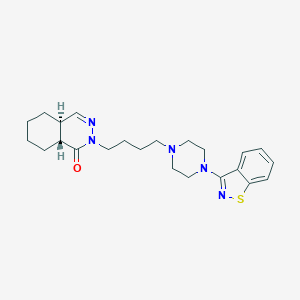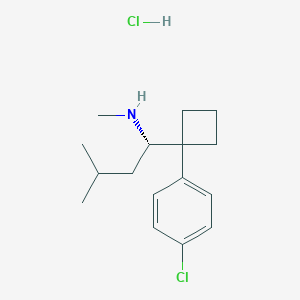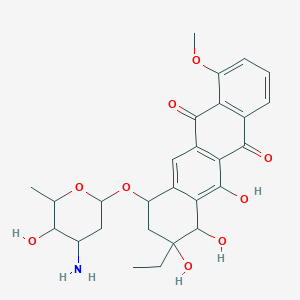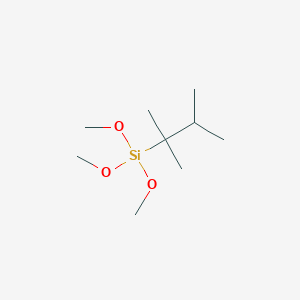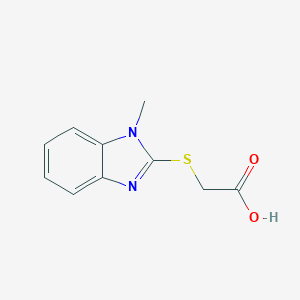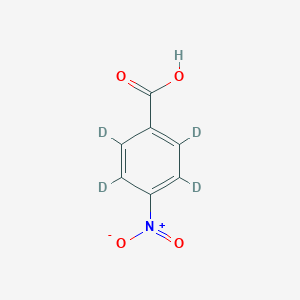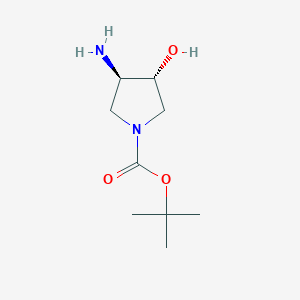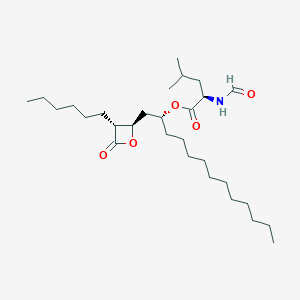
(R,R,R,R)-Orlistat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R,R,R)-Orlistat is a potent and selective inhibitor of gastrointestinal lipases, primarily used in the treatment of obesity. It works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss. This compound is derived from lipstatin, a natural product of the bacterium Streptomyces toxytricini .
Mechanism of Action
Target of Action
The primary target of (R,R,R,R)-Orlistat is pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. By inhibiting this enzyme, Orlistat prevents the hydrolysis of triglycerides, thereby reducing the absorption of dietary fat .
Pharmacokinetics
This compound is minimally absorbed in the blood, and its systemic exposure is insignificant. It primarily acts locally in the gut. After administration, it is extensively distributed in the gastrointestinal tract. The majority of the drug is excreted unchanged in feces. It has a low potential for drug interactions that are mediated by systemic absorption .
Result of Action
The inhibition of fat absorption leads to a reduction in caloric intake, which can help in weight management. It can also help improve control of blood sugar in people with type 2 diabetes. Because it blocks the absorption of fats, it can also block the absorption of fat-soluble vitamins (a, d, e, k), so supplementation may be needed .
Action Environment
Environmental factors such as diet can influence the efficacy of this compound. A diet high in fat can lead to an increase in side effects, as more undigested fat is passed through the digestive system. Therefore, when taking Orlistat, it’s recommended to maintain a nutritionally balanced, low-fat diet for optimal efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R,R,R)-Orlistat involves several key steps:
Hydrogenation: The starting material, tetrahydrolipstatin, is hydrogenated to produce this compound.
Esterification: The intermediate product undergoes esterification to form the final compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation and esterification processes under controlled conditions to ensure high yield and purity. The reaction conditions include the use of specific catalysts and solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: (R,R,R,R)-Orlistat undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Hydrolysis: Produces alcohol and acid derivatives.
Oxidation: Results in oxidized derivatives with altered functional groups
Scientific Research Applications
(R,R,R,R)-Orlistat has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipase inhibition and enzyme kinetics.
Biology: Investigated for its effects on lipid metabolism and energy balance.
Medicine: Widely used in clinical studies for obesity management and related metabolic disorders.
Industry: Employed in the development of weight-loss supplements and pharmaceuticals .
Comparison with Similar Compounds
Tetrahydrolipstatin: The parent compound from which (R,R,R,R)-Orlistat is derived.
Lipstatin: A natural product with similar lipase inhibitory activity.
Comparison:
Uniqueness: this compound is unique in its high selectivity and potency as a lipase inhibitor. Unlike its parent compounds, it is specifically designed for therapeutic use in obesity management.
Efficacy: this compound has been shown to be more effective in reducing dietary fat absorption compared to its similar compounds .
Properties
IUPAC Name |
[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-FPCALVHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
